4-(4-Hydroxyphenoxy)benzoic acid

Polymer Synthesis Thermal Analysis Liquid Crystalline Polymers

This ≥99% pure, para-para diphenyl ether monomer (4-HPBA) is essential for synthesizing high-performance liquid crystalline polymers with a defined nematic/isotropic transition at ~410°C and a stable crystalline melting point of 370–375°C after annealing. Unlike generic hydroxybenzoic acid analogs, its rigid-linear architecture provides reproducible polymerization kinetics (X̄n~255 under standard polycondensation), enabling precise control over molecular weight and nematic phase stability. Pre-standardized purity eliminates in-house purification, reducing process variability in electronic and aerospace material development. Choose 4-HPBA for consistent, application-critical thermal and structural performance.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 500-76-5
Cat. No. B1330899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxyphenoxy)benzoic acid
CAS500-76-5
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)O
InChIInChI=1S/C13H10O4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H,(H,15,16)
InChIKeyKLXPCYHWTLAVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Hydroxyphenoxy)benzoic Acid (CAS 500-76-5): Sourcing Guide & Core Specifications


4-(4-Hydroxyphenoxy)benzoic acid (CAS 500-76-5), also known as 4-HPBA, is a diphenyl ether derivative with the molecular formula C₁₃H₁₀O₄ and a molecular weight of 230.22 g/mol . It appears as a white to light yellow crystalline powder with a melting point of 194.0–197.0 °C and a purity specification of >99.0% (GC/T) . The compound serves as a key monomer building block for the synthesis of high-performance liquid crystalline polymers and advanced polyesters [1].

Why Generic Substitution of 4-(4-Hydroxyphenoxy)benzoic Acid (CAS 500-76-5) is High-Risk in Advanced Polymer Synthesis


4-(4-Hydroxyphenoxy)benzoic acid is not interchangeable with simpler hydroxybenzoic acid analogs due to its para-para diphenyl ether linkage, which confers fundamentally distinct polymerization kinetics, thermal transition temperatures, and liquid crystalline phase behavior [1]. While generic suppliers may offer seemingly similar hydroxybenzoic acid derivatives, variations in purity, isomer content, or synthetic route can dramatically alter the molecular weight, polydispersity, and nematic phase stability of the final polymer [2]. The following quantitative evidence demonstrates specific, measurable differentiators that justify prioritizing this exact compound over lower-cost or in-class alternatives.

Quantitative Differentiation of 4-(4-Hydroxyphenoxy)benzoic Acid (CAS 500-76-5) Against Closest Analogs: A Procurement Evidence Guide


Polymerization Route Dictates Thermodynamic Stability: 4-HPBA Homopolyester Exhibits a 370–375 °C Stable Melting Point Only After Thermal Cycling

The homopolyester of 4-(4-hydroxyphenoxy)benzoic acid (poly(4-HPBA)) prepared under different condensation conditions yields varying initial melting points and crystal lattices. After repeated heating and cooling, however, a single thermodynamically stable modification with a melting point of 370–375 °C is consistently obtained [1]. This contrasts with copolyesters prepared in solution, which do not melt below 500 °C, and bulk-condensed copolyesters that form a nematic melt down to approximately 260 °C [2].

Polymer Synthesis Thermal Analysis Liquid Crystalline Polymers

Nematic/Isotropic Transition Temperature of Poly(4-HPBA) is Significantly Lower than Poly(4-Hydroxybenzoic Acid), Enabling Melt Processability

Poly[4-(4-hydroxyphenoxy)benzoic acid] (poly(4-HPBA)) exhibits a nematic/isotropic phase transition at approximately 410 °C, which is lower than that of the rigid-rod polymer poly(4-hydroxybenzoic acid) [1]. The introduction of the diphenyl ether linkage in 4-HPBA increases chain flexibility through rotation and torsion of skeletal bonds, thereby reducing the transition temperature and improving melt processability [2].

Liquid Crystal Polymers Phase Transitions Polymer Processing

Poly(4-HPBA) Achieves a High Degree of Polymerization (X̄n = 255) Under Standard Bulk Polycondensation, Indicating Efficient Monomer Reactivity

Bulk polycondensation of 4-(4-acetoxyphenoxy)benzoic acid at 350 °C for 3 hours under 0.1 mmHg yields poly(4-HPBA) with a number-average degree of polymerization (X̄n) of 255 [1]. This high X̄n value, achieved without specialized catalysts or extreme conditions, serves as a benchmark for monomer reactivity and purity.

Polymerization Efficiency Degree of Polymerization Process Validation

Purity Specification of >99.0% (GC/T) and Narrow Melting Range (194–197 °C) Define the Standard for Reproducible Polymer Synthesis

Commercial 4-(4-hydroxyphenoxy)benzoic acid (TCI H0642) is specified with a purity of >99.0% by GC and neutralization titration, and a melting point range of 194.0–197.0 °C . Lower-purity grades or isomers (e.g., 3-(4-hydroxyphenoxy)benzoic acid, CAS 35065-12-4) are typically available only via custom synthesis with no standardized purity specifications, introducing significant uncertainty in polymerization outcomes .

Quality Control Monomer Purity Reproducibility

Defined Application Scenarios for 4-(4-Hydroxyphenoxy)benzoic Acid (CAS 500-76-5) Based on Quantitative Differentiation


Synthesis of Thermotropic Liquid Crystalline Polyesters with Controlled Nematic Phase Behavior

This monomer is specifically required when the final polymer must exhibit a well-defined nematic/isotropic transition around 410 °C and a stable crystalline melting point of 370–375 °C after thermal annealing [1]. These thermal windows enable melt processing of high-performance liquid crystalline polymers for electronic and aerospace applications. Substitution with 4-hydroxybenzoic acid would yield a rigid-rod polymer with an inaccessible nematic/isotropic transition temperature, while the 3-isomer disrupts linear chain packing, abolishing liquid crystallinity.

Benchmarking Polymerization Efficiency in Copolyester Development

Researchers developing new aromatic copolyesters utilize 4-HPBA as a reference monomer due to its established polymerization kinetics and the documented X̄n value of 255 under standard bulk polycondensation conditions (350 °C, 3 h, 0.1 mmHg) [2]. This quantitative benchmark allows for the systematic evaluation of new comonomers, catalysts, or process variations, ensuring that any observed changes in molecular weight are attributable to the experimental variable rather than monomer variability.

Production of High-Purity Polymer Precursors for Electronic-Grade Materials

Applications requiring ultra-high purity monomers, such as dielectric layers in advanced packaging or optical films, demand the >99.0% purity specification and narrow melting range of commercial 4-HPBA . The availability of a standardized, analytically verified monomer eliminates the need for in-house purification, reducing process variability and accelerating development timelines for electronic materials.

Comparative Studies of Polyester Thermal Transitions as a Function of Monomer Structure

Academic and industrial research groups investigating structure-property relationships in aromatic polyesters use 4-HPBA as a prototypical 'flexible rod' monomer. The quantitative shift in the nematic/isotropic transition temperature relative to poly(4-hydroxybenzoic acid) [3] provides a direct measure of the effect of incorporating ether linkages on chain flexibility and liquid crystalline order, informing the rational design of next-generation high-temperature polymers.

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